molecular formula C8H7F2NO3 B2838956 Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate CAS No. 899452-36-9

Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate

Cat. No.: B2838956
CAS No.: 899452-36-9
M. Wt: 203.145
InChI Key: BWHSXEUGFOQSLY-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a difluoromethyl group, a pyridine ring, and a carboxylate ester

Mechanism of Action

Target of Action

Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary target of this compound is succinate dehydrogenase (SDH) , an enzyme complex in the mitochondrial respiration chain . SDH plays a crucial role in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

The compound acts by inhibiting succinate dehydrogenase . This inhibition disrupts the tricarboxylic acid cycle, leading to the death of the pathogen . The compound’s interaction with its targets results in changes in the metabolic processes of the pathogen, ultimately leading to its death .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This disruption affects the energy production of the pathogen, leading to its death . The downstream effects of this disruption include a decrease in ATP production and an increase in reactive oxygen species, which can cause further damage to the pathogen .

Pharmacokinetics

The compound’s ability to act as a hydrogen-bond donor may influence its bioavailability . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues , which could potentially enhance their absorption and distribution within the organism.

Result of Action

The result of the compound’s action is the death of the pathogen . By inhibiting succinate dehydrogenase and disrupting the tricarboxylic acid cycle, the compound deprives the pathogen of the energy it needs to grow and reproduce . This leads to the death of the pathogen and the prevention of disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate typically involves the difluoromethylation of pyridine derivatives. One common method includes the reaction of a pyridine-3-carboxylate ester with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridine-3-carboxylic acid, while reduction can produce difluoromethyl-pyridine-3-methanol .

Scientific Research Applications

Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate is unique due to its specific combination of a pyridine ring and a difluoromethyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

methyl 1-(difluoromethyl)-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-14-7(13)5-3-2-4-11(6(5)12)8(9)10/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHSXEUGFOQSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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